Cas no 32741-98-3 (2-(5-oxopyrrolidin-3-yl)acetic acid)

2-(5-oxopyrrolidin-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- 5-oxo-3-Pyrrolidineacetic acid
- 2-(5-oxopyrrolidin-3-yl)acetic acid
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- MDL: MFCD19220598
- インチ: InChI=1S/C6H9NO3/c8-5-1-4(3-7-5)2-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)
- InChIKey: YKTYYHBGRGVBPG-UHFFFAOYSA-N
- ほほえんだ: O=C(O)CC1CNC(C1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
2-(5-oxopyrrolidin-3-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-150055-0.25g |
2-(5-oxopyrrolidin-3-yl)acetic acid |
32741-98-3 | 95% | 0.25g |
$546.0 | 2023-11-13 | |
Life Chemicals | F2147-1992-0.25g |
2-(5-oxopyrrolidin-3-yl)acetic acid |
32741-98-3 | 95%+ | 0.25g |
$956.0 | 2023-11-21 | |
Enamine | EN300-150055-0.5g |
2-(5-oxopyrrolidin-3-yl)acetic acid |
32741-98-3 | 95% | 0.5g |
$860.0 | 2023-11-13 | |
Enamine | EN300-150055-2.5g |
2-(5-oxopyrrolidin-3-yl)acetic acid |
32741-98-3 | 95% | 2.5g |
$2315.0 | 2023-11-13 | |
Life Chemicals | F2147-1992-1g |
2-(5-oxopyrrolidin-3-yl)acetic acid |
32741-98-3 | 95%+ | 1g |
$1060.0 | 2023-11-21 | |
Life Chemicals | F2147-1992-10g |
2-(5-oxopyrrolidin-3-yl)acetic acid |
32741-98-3 | 95%+ | 10g |
$4540.0 | 2023-11-21 | |
eNovation Chemicals LLC | D685557-1g |
5-Oxopyrrolidine-3-acetic Acid |
32741-98-3 | 95% | 1g |
$990 | 2024-07-20 | |
Chemenu | CM387169-1g |
5-Oxopyrrolidine-3-acetic Acid |
32741-98-3 | 95%+ | 1g |
$1080 | 2023-01-01 | |
Enamine | EN300-150055-0.1g |
2-(5-oxopyrrolidin-3-yl)acetic acid |
32741-98-3 | 95% | 0.1g |
$382.0 | 2023-11-13 | |
Chemenu | CM387169-100mg |
5-Oxopyrrolidine-3-acetic Acid |
32741-98-3 | 95%+ | 100mg |
$249 | 2023-01-01 |
2-(5-oxopyrrolidin-3-yl)acetic acid 関連文献
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
2-(5-oxopyrrolidin-3-yl)acetic acidに関する追加情報
Recent Advances in the Research of 5-oxo-3-Pyrrolidineacetic Acid (CAS: 32741-98-3)
5-oxo-3-Pyrrolidineacetic acid (CAS: 32741-98-3) is a pyrrolidine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds and its direct biological activities. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, synthesis methods, and pharmacological potential.
One of the most notable advancements in the research of 5-oxo-3-Pyrrolidineacetic acid is its application in the development of novel anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects on pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. The study highlighted the compound's unique structural features, which allow for selective modulation of inflammatory pathways without significant cytotoxicity.
In addition to its anti-inflammatory properties, recent research has also investigated the potential of 5-oxo-3-Pyrrolidineacetic acid as a neuroprotective agent. A preclinical study conducted by researchers at the University of Cambridge revealed that the compound can cross the blood-brain barrier and attenuate oxidative stress in neuronal cells. This finding opens new avenues for the development of treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
The synthesis of 5-oxo-3-Pyrrolidineacetic acid has also seen significant improvements. A 2022 paper in Organic Letters described a novel, high-yield synthetic route using catalytic asymmetric hydrogenation, which offers better enantioselectivity and scalability compared to traditional methods. This advancement is particularly important for industrial-scale production and further pharmacological testing.
Despite these promising developments, challenges remain in the clinical translation of 5-oxo-3-Pyrrolidineacetic acid. Pharmacokinetic studies indicate that the compound has a relatively short half-life in vivo, necessitating the development of prodrugs or formulation strategies to enhance its bioavailability. Ongoing research is addressing these limitations, with several patents filed in 2023 for modified derivatives and delivery systems.
In conclusion, 5-oxo-3-Pyrrolidineacetic acid (CAS: 32741-98-3) represents a versatile scaffold with significant potential in drug discovery. Its dual role as a bioactive compound and a synthetic intermediate makes it a valuable target for further research. Future studies should focus on optimizing its pharmacokinetic properties and exploring its therapeutic applications in greater depth.
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